1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane
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Overview
Description
1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane is a chemical compound with the molecular formula C7H8F3I. It is a derivative of bicyclo[1.1.1]pentane, a structure known for its unique three-dimensional shape and rigidity. The addition of an iodine atom and a trifluoroethyl group to the bicyclo[1.1.1]pentane core imparts distinct chemical properties to this compound, making it of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane typically involves the iodination of a bicyclo[1.1.1]pentane derivative. One common method includes the reaction of bicyclo[1.1.1]pentane with iodine and a trifluoroethylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Hiyama cross-coupling, to form more complex molecules
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized bicyclo[1.1.1]pentane derivatives, while coupling reactions can produce more complex organic molecules .
Scientific Research Applications
1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane has several applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule, particularly in the development of new drugs or as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug design and development.
Industry: Utilized in the production of specialty chemicals and advanced materials due to its unique structural properties
Mechanism of Action
The mechanism of action of 1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane depends on its specific application. In chemical reactions, the iodine atom and trifluoroethyl group can influence the reactivity and selectivity of the compound. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through various pathways. The exact mechanism would vary based on the context of its use .
Comparison with Similar Compounds
- 1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane
- 1-Iodo-3-(2,2,2-trifluoroethyl)cyclopropane
- 1-Iodo-3-(2,2,2-trifluoroethyl)cyclobutane
Uniqueness: 1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane is unique due to its bicyclo[1.1.1]pentane core, which provides a rigid and three-dimensional structure. This rigidity can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds .
Properties
IUPAC Name |
1-iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3I/c8-7(9,10)4-5-1-6(11,2-5)3-5/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOXBYVRPYOWSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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